5-(2-Cyanophenyl)-2-fluorobenzoic acid

Lipophilicity Drug-likeness Membrane permeability

5-(2-Cyanophenyl)-2-fluorobenzoic acid (IUPAC: 2′-Cyano-4-fluoro[1,1′-biphenyl]-3-carboxylic acid, CAS 1345471-31-9, MFCD20441867) is a biaryl carboxylic acid featuring a 2-cyanophenyl substituent at the 5-position and a fluorine atom ortho to the carboxylic acid group on the central benzoic acid ring. With a molecular weight of 241.22 g/mol (C₁₄H₈FNO₂), a predicted XLogP3 of 2.9, and a computed pKa of approximately 3.08, this compound occupies a distinct physicochemical space relative to non-fluorinated or regioisomeric analogs.

Molecular Formula C14H8FNO2
Molecular Weight 241.221
CAS No. 1345471-31-9
Cat. No. B578543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Cyanophenyl)-2-fluorobenzoic acid
CAS1345471-31-9
Synonyms5-(2-Cyanophenyl)-2-fluorobenzoic acid
Molecular FormulaC14H8FNO2
Molecular Weight241.221
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H8FNO2/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-7H,(H,17,18)
InChIKeyALXMYYDZKCKBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Cyanophenyl)-2-fluorobenzoic acid (CAS 1345471-31-9): A Procurement-Ready Fluorinated Biphenyl Carboxylic Acid Building Block


5-(2-Cyanophenyl)-2-fluorobenzoic acid (IUPAC: 2′-Cyano-4-fluoro[1,1′-biphenyl]-3-carboxylic acid, CAS 1345471-31-9, MFCD20441867) is a biaryl carboxylic acid featuring a 2-cyanophenyl substituent at the 5-position and a fluorine atom ortho to the carboxylic acid group on the central benzoic acid ring. With a molecular weight of 241.22 g/mol (C₁₄H₈FNO₂), a predicted XLogP3 of 2.9, and a computed pKa of approximately 3.08, this compound occupies a distinct physicochemical space relative to non-fluorinated or regioisomeric analogs [1]. It is commercially available from multiple global suppliers as a research-grade building block (typical purity 95–98%), with recommended long-term storage in a cool, dry environment and, for certain formulations, at −20 °C for maximum recovery [2].

Why 5-(2-Cyanophenyl)-2-fluorobenzoic acid Cannot Be Casually Replaced by Its Non-Fluorinated or Regioisomeric Analogs


Even within the narrow chemical space of cyanophenyl-substituted benzoic acids, minor structural variations produce large differences in key physicochemical properties that govern reactivity, solubility, and downstream biological performance. The presence of the fluorine atom ortho to the carboxylic acid in 5-(2-cyanophenyl)-2-fluorobenzoic acid electronically withdraws electron density, lowering the predicted pKa to 3.08 versus 3.68 for the non-fluorinated analog 2-(2-cyanophenyl)benzoic acid – a shift of 0.6 log units that alters ionization state at physiological pH and can influence salt formation, solubility, and passive membrane permeability . Simultaneously, the fluorine increases lipophilicity (XLogP3 2.9 vs. 2.3), modifies hydrogen-bond acceptor capacity (4 vs. 3 HBA), and raises the predicted boiling point by approximately 39 °C, all of which directly affect purification, formulation, and solid-state handling characteristics [1]. Regioisomeric analogs such as 3-(2-cyanophenyl)-5-fluorobenzoic acid share the same molecular formula but differ in the spatial orientation of key functional groups, leading to differential molecular recognition and synthetic accessibility. These combined differences mean that substituting this compound with a generic analog without re-optimization of synthetic routes, analytical methods, or biological assays carries a high risk of altered outcomes.

5-(2-Cyanophenyl)-2-fluorobenzoic acid: Head-to-Head Computational and Comparative Evidence for Differentiated Procurement


Higher Lipophilicity (XLogP3) Relative to the Non-Fluorinated Analog

5-(2-Cyanophenyl)-2-fluorobenzoic acid exhibits a computed XLogP3 value of 2.9, compared to 2.3 for the non-fluorinated analog 2-(2-cyanophenyl)benzoic acid (CAS 57743-13-2), representing a +0.6 log unit increase in lipophilicity attributable to the ortho-fluorine substituent [1][2]. This difference is expected to translate into enhanced membrane partitioning and potentially improved passive permeability for the fluorinated derivative in cellular assays.

Lipophilicity Drug-likeness Membrane permeability

Increased Carboxylic Acid Acidity (pKa) Through Ortho-Fluorine Substitution

The predicted pKa of the carboxylic acid group in 5-(2-cyanophenyl)-2-fluorobenzoic acid is 3.08 ± 0.10, which is 0.6 log units lower (more acidic) than the predicted pKa of 3.68 ± 0.36 for the non-fluorinated comparator 2-(2-cyanophenyl)benzoic acid . The electron-withdrawing effect of the ortho-fluorine stabilizes the conjugate base, shifting the ionization equilibrium.

Acidity Ionization state Salt formation

Enhanced Hydrogen-Bonding Capacity Relative to Non-Fluorinated Analog

The fluorine atom in 5-(2-cyanophenyl)-2-fluorobenzoic acid increases the total hydrogen-bond acceptor (HBA) count to 4, compared to 3 for the non-fluorinated analog 2-(2-cyanophenyl)benzoic acid [1][2]. The additional HBA arises from the fluorine lone pairs, which can participate in weak, electrostatic hydrogen bonds that influence solvation and target binding.

Hydrogen bonding Solubility Molecular recognition

Elevated Boiling Point Indicating Different Intermolecular Forces Relative to Non-Fluorinated Analog

The predicted boiling point of 5-(2-cyanophenyl)-2-fluorobenzoic acid is 466.6 ± 40.0 °C, which is approximately 39 °C higher than the predicted boiling point of 427.6 ± 28.0 °C for the des-fluoro analog 2-(2-cyanophenyl)benzoic acid . This difference reflects stronger intermolecular interactions (dipole-dipole and potential C–H···F interactions) imparted by the C–F bond.

Thermal properties Purification Volatility

Procurement-Guiding Application Scenarios for 5-(2-Cyanophenyl)-2-fluorobenzoic acid Based on Verified Differentiation


Medicinal Chemistry Building Block for Fluorinated Drug Candidates Requiring Enhanced Lipophilicity and Acidity

The +0.6 log unit increase in XLogP3 (to 2.9) and the −0.6 unit decrease in pKa (to 3.08) relative to the non-fluorinated analog position this compound as a privileged building block for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules. The balanced lipophilicity can improve passive membrane permeability, while the enhanced acidity may facilitate salt formation with basic counterions, improving bioavailability and formulation flexibility [1].

Synthetic Intermediate for Biphenyl-Based Active Pharmaceutical Ingredients (APIs) Where Regiochemistry is Critical

The precise 5-(2-cyanophenyl)-2-fluoro substitution pattern is required in certain convergent synthetic routes to angiotensin receptor blockers (ARBs) and related heterocyclic scaffolds. The ortho-fluorine not only directs subsequent electrophilic aromatic substitution events but also influences the Suzuki–Miyaura cross-coupling reactivity of the benzoic acid moiety, offering differentiated synthetic efficiency compared to 3- or 4-fluoro regioisomers .

Co-crystal Engineering and Solid-State Formulation Leveraging Additional Hydrogen-Bond Acceptor Capacity

The increased hydrogen-bond acceptor count (HBA = 4) relative to the des-fluoro analog (HBA = 3) provides an additional interaction site for co-crystal formers, enabling the design of novel solid forms with improved dissolution rates or stability profiles. This property is particularly valuable in early-stage formulation development where solubility-limited absorption is a concern [2].

Analytical Reference Standard for Impurity Profiling in Fluorinated Drug Substances

Due to its unique structural signature, 5-(2-cyanophenyl)-2-fluorobenzoic acid is available as a reference standard (e.g., through established vendors) for use in HPLC impurity profiling and forced degradation studies of fluorinated biphenyl-containing APIs. Its distinct retention time, UV absorbance, and mass spectrometric fragmentation pattern relative to non-fluorinated or regioisomeric impurities make it an essential tool for method validation .

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